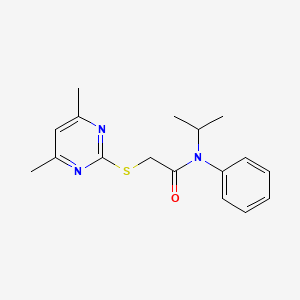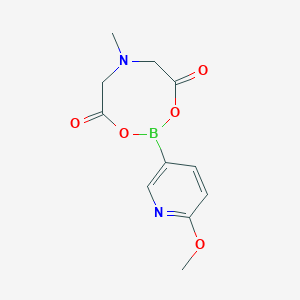
2-(6-methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound. This compound is of interest due to its unique structure, which combines a pyridine ring with a boron-containing dioxazaborocane ring. The presence of boron in the structure makes it a valuable compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of large-scale reactors, efficient mixing, and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but generally involve mild temperatures and neutral to slightly acidic or basic pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
2-(6-Methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Its boron content makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 2-(6-methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves its ability to participate in various chemical reactions due to the presence of boron. Boron can form stable covalent bonds with other elements, making it a versatile component in chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its role in catalysis or as a therapeutic agent in BNCT.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(6-Methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its combination of a pyridine ring and a boron-containing dioxazaborocane ring. This structure provides it with unique reactivity and applications that are not found in other similar compounds. Its ability to participate in Suzuki-Miyaura coupling reactions and its potential use in BNCT highlight its versatility and importance in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H13BN2O5 |
|---|---|
Poids moléculaire |
264.04 g/mol |
Nom IUPAC |
2-(6-methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C11H13BN2O5/c1-14-6-10(15)18-12(19-11(16)7-14)8-3-4-9(17-2)13-5-8/h3-5H,6-7H2,1-2H3 |
Clé InChI |
AJEQFKZVRGTKPM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(=O)CN(CC(=O)O1)C)C2=CN=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


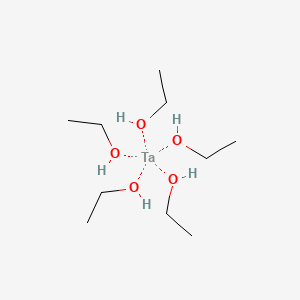
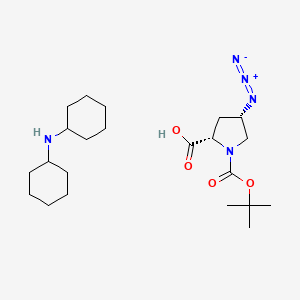
![[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine](/img/structure/B12056277.png)

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)

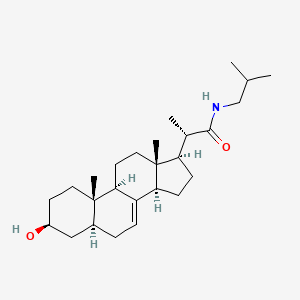



![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)

